

4-Cyclopropylbenzoic acid chemical properties

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Compound of Interest

Compound Name: 4-Cyclopropylbenzoic acid

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An In-Depth Technical Guide to **4-Cyclopropylbenzoic Acid**: Properties, Synthesis, and Applications

Introduction

4-Cyclopropylbenzoic acid (CAS No: 1798-82-9) is an aromatic carboxylic acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.^[1] Its structure, which uniquely combines a rigid cyclopropyl group with a benzoic acid moiety, imparts distinct chemical and physical properties that make it a valuable building block for complex molecular architectures.^{[1][2]} The presence of the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets, making it a desirable feature in the design of novel therapeutics.^{[2][3]} This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of **4-Cyclopropylbenzoic acid**, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis and formulation. **4-Cyclopropylbenzoic acid** is typically an off-white to white solid at room temperature.^{[1][4]} Its relatively high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the carboxylic acid group.

Core Chemical Properties

The key physicochemical data for **4-Cyclopropylbenzoic acid** are summarized in the table below, compiled from authoritative chemical databases.

Property	Value	Source
CAS Number	1798-82-9	[5]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1][5]
Molecular Weight	162.19 g/mol	[2][4]
Appearance	Off-white solid	[4]
Melting Point	221-224 °C	[4]
Boiling Point (Predicted)	305.8 ± 21.0 °C	[4]
Density (Predicted)	1.248 ± 0.06 g/cm ³	[4]
pKa (Predicted)	4.41 ± 0.10	[4][6]
Solubility	Low solubility in water, more soluble in organic solvents.	[1]

Spectroscopic Signature

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds.[7] The expected spectral data for **4-Cyclopropylbenzoic acid** are as follows:

- ¹H NMR Spectroscopy:** The proton NMR spectrum provides a clear map of the hydrogen environments. The aromatic protons ortho and meta to the carboxylic acid group would appear as distinct doublets in the aromatic region (~7.5-8.0 ppm). The methine proton of the cyclopropyl group would appear as a multiplet further upfield, while the four methylene protons of the cyclopropyl ring would also present as multiplets at a characteristic shift. The acidic proton of the carboxylic acid would typically be a broad singlet at a downfield shift (>10 ppm).
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the four unique aromatic carbons (ipso, ortho, meta, and para), and the two unique carbons of the cyclopropyl group (methine and methylene).

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the functional groups.[8] A very broad absorption band is expected in the range of 2500-3300 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid.[9] A strong, sharp peak around 1700 cm^{-1} corresponds to the C=O (carbonyl) stretching vibration.[8][9] Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm^{-1} region.[8]

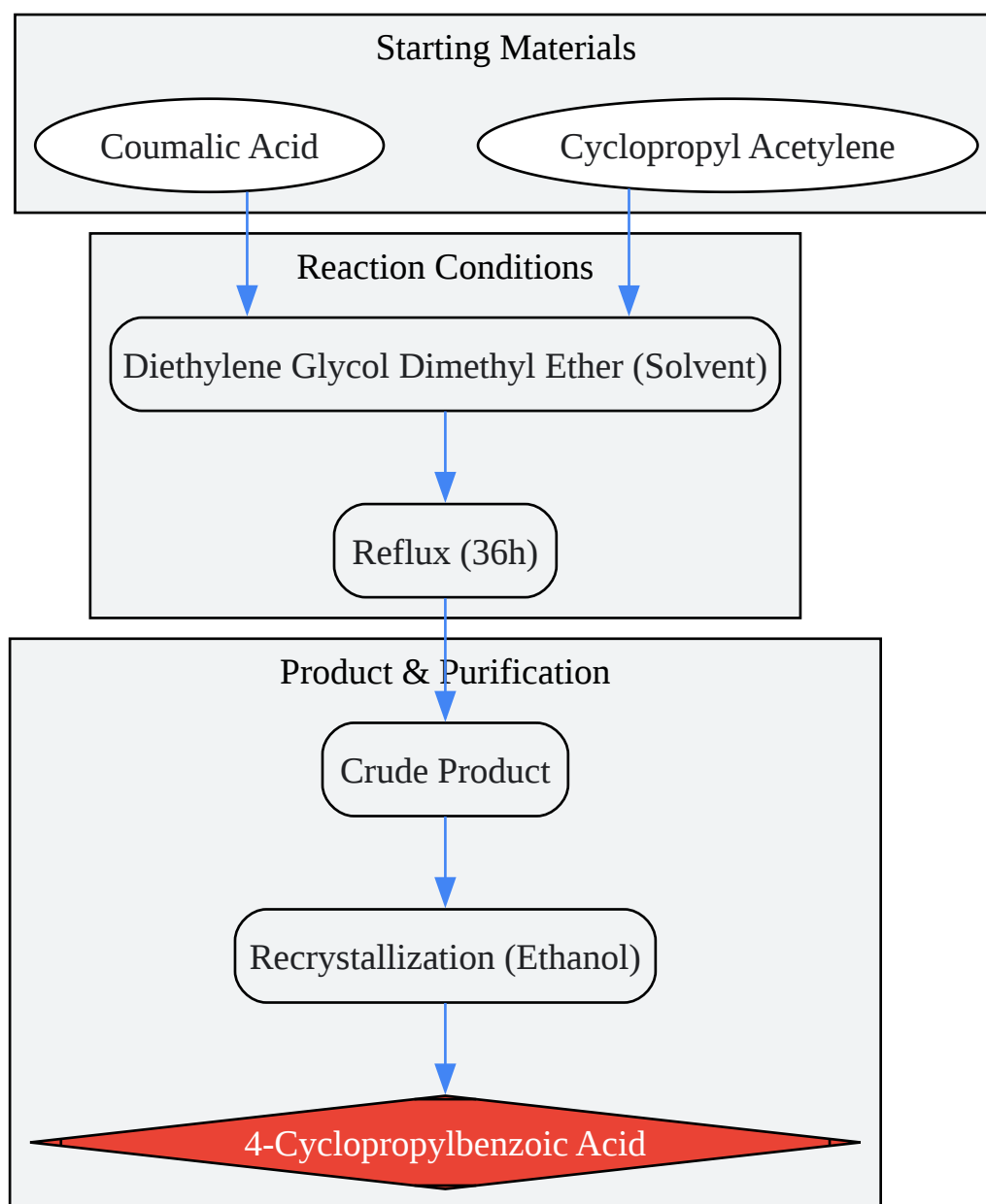
Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **4-Cyclopropylbenzoic acid** is crucial for its practical application as a chemical intermediate.

Synthetic Pathway

A documented method for synthesizing **4-Cyclopropylbenzoic acid** involves the reaction of coumalic acid with cyclopropyl acetylene.[4][10] This reaction proceeds via a Diels-Alder reaction followed by a decarboxylation/aromatization sequence.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine coumalic acid (1.0 eq) and cyclopropyl acetylene (1.0 eq) in diethylene glycol dimethyl ether.
- Reflux: Heat the reaction mixture to reflux and maintain for approximately 36 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
- Solvent Removal: Upon completion, cool the mixture to room temperature. Remove the solvent by distillation under reduced pressure.
- Purification: Recrystallize the resulting crude product from ethanol to yield pure **4-Cyclopropylbenzoic acid**. [4][10]



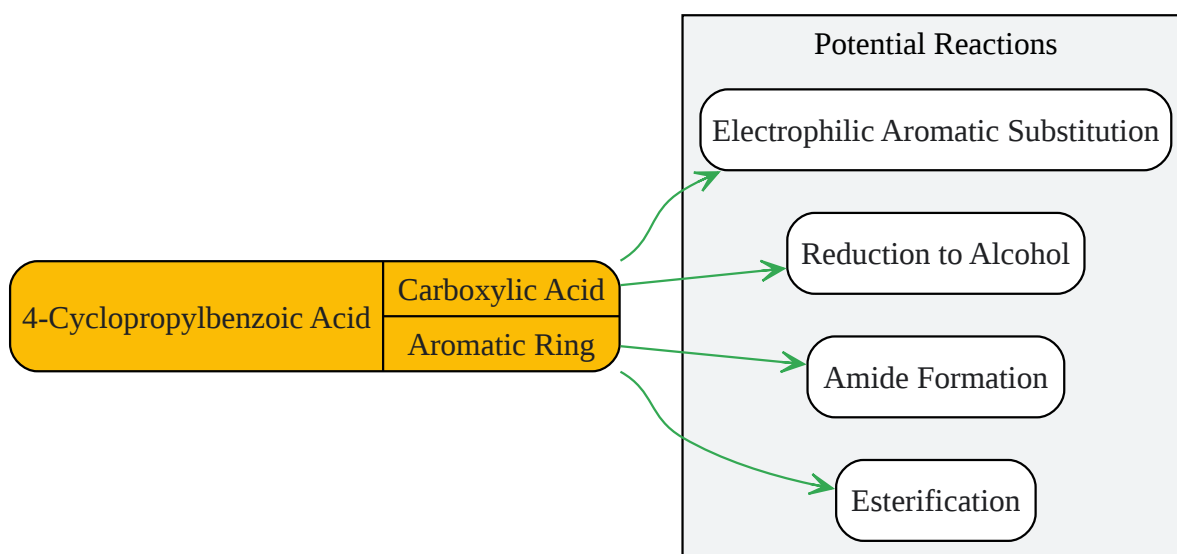
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Caption: Synthetic workflow for **4-Cyclopropylbenzoic acid**.

Reactivity Profile

The reactivity of **4-Cyclopropylbenzoic acid** is governed by its two primary functional components: the carboxylic acid group and the substituted aromatic ring.

- **Carboxylic Acid Group:** This group is the primary site for reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol (4-cyclopropylbenzyl alcohol) using reducing agents like lithium aluminum hydride.[11]
- **Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, while the cyclopropyl group is generally considered an activating, ortho/para-directing group. The pKa of 4.45 suggests that the cyclopropyl group decreases the electron density of the benzene ring compared to unsubstituted benzoic acid, which can make the ring less reactive towards electrophilic substitution than benzene itself.[6]



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Caption: Reactivity profile of **4-Cyclopropylbenzoic acid**.

Applications in Research and Drug Development

4-Cyclopropylbenzoic acid serves as a crucial intermediate in the synthesis of high-value molecules, particularly active pharmaceutical ingredients (APIs).[2]

- **Bruton's Tyrosine Kinase (BTK) Inhibitors:** It is a documented component in the preparation of BTK inhibitors, a class of drugs used in the treatment of certain cancers and autoimmune diseases.[\[4\]](#)[\[10\]](#)
- **Anti-Inflammatory Agents:** The molecule has been incorporated into the structure of potent and selective EP4 antagonists, which are investigated for treating inflammatory pain.[\[12\]](#) The discovery of MF-766, a complex derivative, highlights the utility of the cyclopropylbenzoic acid scaffold in modulating biological receptors.[\[12\]](#)
- **Agrochemicals:** The rigid aromatic-cyclopropyl structure is also explored in agrochemical research for designing novel pesticides and herbicides with potentially improved target selectivity and environmental stability.[\[2\]](#)

The inclusion of the cyclopropyl ring is a common strategy in medicinal chemistry to fine-tune a molecule's properties. It can increase metabolic stability by blocking sites susceptible to oxidation and can improve binding affinity by introducing conformational rigidity.[\[2\]](#)[\[3\]](#)

Safety and Handling

Proper handling of **4-Cyclopropylbenzoic acid** is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[\[5\]](#)

Hazard Identification

Hazard Statement	GHS Code	Description
Skin Irritation	H315	Causes skin irritation. [5]
Eye Irritation	H319	Causes serious eye irritation. [5]
Respiratory Irritation	H335	May cause respiratory irritation. [5]
Acute Oral Toxicity	H302	Harmful if swallowed. [5]

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[13][14] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14]
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13][14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]
 - Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[13][15]
- Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][14]

Conclusion

4-Cyclopropylbenzoic acid is a compound of significant synthetic utility. Its unique structural features, well-defined reactivity, and role as a key building block in the pharmaceutical and agrochemical industries underscore its importance. This guide provides the foundational technical knowledge required for researchers to effectively and safely utilize this versatile molecule in their research and development endeavors.

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